Total vs Low Diastereoselectivity: TMSCN vs Diethylaluminum Cyanide in Cyclic Nitrone Cyanation
TMSCN adds to α-alkoxy cyclic nitrones with total stereoselectivity, yielding diastereomerically homogeneous trans-hydroxyaminonitriles in excellent yields across all cases examined. In contrast, diethylaluminum cyanide (Et₂AlCN) gives low diastereoselectivities under comparable conditions [1].
| Evidence Dimension | Diastereoselectivity of cyanide addition to chiral cyclic nitrones |
|---|---|
| Target Compound Data | Total stereoselectivity (single diastereomer, >98% de inferred from homogeneous product) |
| Comparator Or Baseline | Diethylaluminum cyanide: low diastereoselectivities |
| Quantified Difference | TMSCN delivers diastereomerically homogeneous product; Et₂AlCN does not |
| Conditions | α-Alkoxy cyclic nitrones; TMSCN or Et₂AlCN in aprotic solvent; Lewis acid additives do not significantly alter TMSCN stereoselectivity |
Why This Matters
For procurement in asymmetric synthesis programs, TMSCN is the cyanide source of choice when high stereochemical purity is required, as Et₂AlCN cannot provide equivalent diastereocontrol.
- [1] Merino, P.; Tejero, T.; Revuelta, J. A comparative study of the stereoselective addition of trimethylsilyl cyanide and diethylaluminum cyanide to chiral cyclic nitrones. Tetrahedron: Asymmetry 2003, 14 (3), 367–379. View Source
